FPTase Inhibition: Head-to-Head Potency Comparison Against Family Members and Baseline Controls
Saquayamycin E inhibits farnesyl-protein transferase (FPTase) from bovine brain with an IC50 of 2.0 µM, as determined in a direct comparative assay that included all then-known saquayamycins, the core aglycone, and a clinical chemotype [1]. This confirmed its mechanism of action as a non-competitive inhibitor with respect to Ras protein. Its potency is in the same order of magnitude as the tetrapeptide positive control CVIM (1.0 µM) and the chemotherapy agent adriamycin (1.0 µM), but critically, the unadorned aglycone aquayamycin is essentially inactive (IC50 > 60 µM), demonstrating that the specific saccharide decoration of Saquayamycin E is a prerequisite for target engagement.
| Evidence Dimension | Inhibition of Farnesyl-Protein Transferase (FPTase) Activity |
|---|---|
| Target Compound Data | IC50 = 2.0 µM |
| Comparator Or Baseline | Saquayamycin F (IC50 = 1.8 µM), Saquayamycin A (1.8 µM), Saquayamycin B (1.4 µM), Saquayamycin C (1.5 µM), Saquayamycin D (1.3 µM), Aquayamycin (>60 µM), Adriamycin (1.0 µM), CVIM (1.0 µM) |
| Quantified Difference | Saquayamycin E is 2.0-fold less potent than Saquayamycin B but >30-fold more potent than the aglycone aquayamycin in this assay. |
| Conditions | Partially purified bovine brain FPTase, human c-Ha-ras protein, [3H]-farnesylpyrophosphate, 60 min incubation at 37°C. |
Why This Matters
This is the only available dataset establishing Saquayamycin E's primary molecular mechanism with quantitative benchmarking against the closest chemical analogs and a clinically relevant comparator, enabling a user to select it specifically for FPTase-mediated Ras signaling intervention.
- [1] Sekizawa, R.; Iinuma, H.; Naganawa, H.; Hamada, M.; Takeuchi, T.; Yamaizumi, J.; Umezawa, K. Isolation of novel saquayamycins as inhibitors of farnesyl-protein transferase. J. Antibiot. 1996, 49 (5), 487–490. View Source
